molecular formula C12H12O4 B11809834 3-Propoxybenzofuran-2-carboxylic acid

3-Propoxybenzofuran-2-carboxylic acid

Cat. No.: B11809834
M. Wt: 220.22 g/mol
InChI Key: VCUHQTWSJZHXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of starting materials and the efficiency of the reaction.

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as the Knoevenagel condensation followed by cyclization and aromatization are commonly employed . The use of catalysts and controlled reaction environments is crucial to achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Propoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 3-propoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The propoxy and carboxylic acid groups further enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Uniqueness: 3-Propoxybenzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The propoxy group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake. The carboxylic acid group allows for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-propoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

VCUHQTWSJZHXGV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(OC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.